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molecular formula C7H16N2 B8618352 N-isopropylhexahydropyrimidine

N-isopropylhexahydropyrimidine

Cat. No. B8618352
M. Wt: 128.22 g/mol
InChI Key: AJQMCTXGWDVPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010196

Procedure details

A solution of N-isopropyl-1,3-propanediamine (116 g, 1 M) in isopropyl alcohol (1 l ) maintained ca 10° was treated dropwise with 40% aqueous HCHO solution (75 ml, 1 M). After 1 hour the solvents were evaporated under reduced pressure and the residue distilled to give N-isopropylhexahydropyrimidine (100 g, 78%), Bp 65° /20 mbar.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][CH2:7][NH2:8])([CH3:3])[CH3:2].[CH2:9]=O>C(O)(C)C>[CH:1]([N:4]1[CH2:5][CH2:6][CH2:7][NH:8][CH2:9]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C)(C)NCCCN
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the solvents were evaporated under reduced pressure
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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